![molecular formula C18H25NO2 B4880137 2-(2,3-dihydro-1H-inden-5-yloxy)-N-(4-methylcyclohexyl)acetamide](/img/structure/B4880137.png)
2-(2,3-dihydro-1H-inden-5-yloxy)-N-(4-methylcyclohexyl)acetamide
Description
Synthesis Analysis
The synthesis of compounds related to 2-(2,3-dihydro-1H-inden-5-yloxy)-N-(4-methylcyclohexyl)acetamide involves multi-step reactions, including acetylation, esterification, and ester interchange steps. For example, the synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide, a related compound, utilized N-methylaniline, chloracetyl chloride, anhydrous sodium acetate, and methanol through acetylation, esterfiation, and ester interchange steps, yielding a total yield of 88.0% (Zhong-cheng & Wan-yin, 2002).
Molecular Structure Analysis
The molecular and crystal structures of compounds in this category often exhibit specific conformations and interactions. For instance, N,N-Dicyclohexyl-2-(5,7-dichloro-8-quinolyloxy)acetamide shows the cyclohexyl groups adopting normal chair conformation, and the crystal packing is stabilized by intermolecular hydrogen bonds and aromatic π⋯π stacking interactions (Jing-lin, 2009).
Chemical Reactions and Properties
The chemical reactions of such compounds involve various functional groups leading to diverse chemical properties. For example, the interaction of N-(2-hydroxyphenyl)acetamide with methyl(organyl)dichlorosilanes led to the formation of silaheterocyclic compounds, showcasing the reactivity of the acetamide group in heterocycle formation (Lazareva et al., 2017).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are determined by their molecular structure and intermolecular interactions, as demonstrated in the study of crystal structures and possibilities of Yang photocyclization in related compounds (Bąkowicz & Turowska-Tyrk, 2010).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group behavior, are influenced by the molecular structure. For instance, the synthesis and characterization of 2-hydroxy-N-methyl-N-phenyl-acetamide involved detailed analysis of IR and MS spectroscopy, confirming the molecular structure and understanding the chemical behavior of the compound (Zhong-cheng & Wan-yin, 2002).
properties
IUPAC Name |
2-(2,3-dihydro-1H-inden-5-yloxy)-N-(4-methylcyclohexyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO2/c1-13-5-8-16(9-6-13)19-18(20)12-21-17-10-7-14-3-2-4-15(14)11-17/h7,10-11,13,16H,2-6,8-9,12H2,1H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVPOACJNBHOEQX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC(=O)COC2=CC3=C(CCC3)C=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-dihydro-1H-inden-5-yloxy)-N-(4-methylcyclohexyl)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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